molecular formula C11H11N2O2+ B372569 1-Ethyl-5-nitroquinolin-1-ium

1-Ethyl-5-nitroquinolin-1-ium

Cat. No.: B372569
M. Wt: 203.22g/mol
InChI Key: HHKTZCPCHJPRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-nitroquinolin-1-ium is a quinoline derivative characterized by the presence of an ethyl group at the first position and a nitro group at the fifth position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitroquinolin-1-ium can be synthesized through various methods. One common approach involves the nitration of 1-ethylquinoline using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to ensure complete nitration .

Industrial Production Methods: In an industrial setting, the production of 1-ethyl-5-nitroquinolinium may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents that can be recycled and reused is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-nitroquinolin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-5-nitroquinolin-1-ium has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and polymers.

Mechanism of Action

The mechanism of action of 1-ethyl-5-nitroquinolinium involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular processes through its interaction with DNA or proteins .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-nitroquinolin-1-ium is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11N2O2+

Molecular Weight

203.22g/mol

IUPAC Name

1-ethyl-5-nitroquinolin-1-ium

InChI

InChI=1S/C11H11N2O2/c1-2-12-8-4-5-9-10(12)6-3-7-11(9)13(14)15/h3-8H,2H2,1H3/q+1

InChI Key

HHKTZCPCHJPRQO-UHFFFAOYSA-N

SMILES

CC[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-]

Canonical SMILES

CC[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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